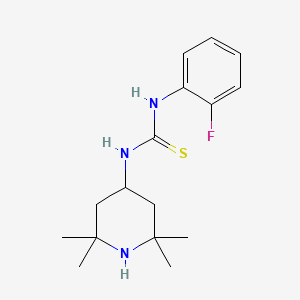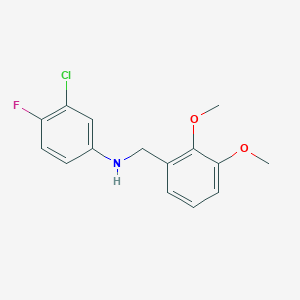
(3-chloro-4-fluorophenyl)(2,3-dimethoxybenzyl)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-chloro-4-fluorophenyl)(2,3-dimethoxybenzyl)amine, also known as CFMDA, is a chemical compound that has been widely studied for its potential applications in scientific research. CFMDA is a member of the phenethylamine family of compounds, which are known for their diverse range of biological activities. In
科学研究应用
(3-chloro-4-fluorophenyl)(2,3-dimethoxybenzyl)amine has been studied for its potential applications in a variety of scientific fields, including neuroscience, pharmacology, and medicinal chemistry. One of the primary uses of (3-chloro-4-fluorophenyl)(2,3-dimethoxybenzyl)amine is as a fluorescent probe for the detection of reactive oxygen species (ROS) in living cells. (3-chloro-4-fluorophenyl)(2,3-dimethoxybenzyl)amine is able to penetrate cell membranes and react with ROS to produce a fluorescent signal, which can be detected using fluorescence microscopy or flow cytometry. This makes (3-chloro-4-fluorophenyl)(2,3-dimethoxybenzyl)amine a valuable tool for studying oxidative stress and the role of ROS in various disease states.
(3-chloro-4-fluorophenyl)(2,3-dimethoxybenzyl)amine has also been investigated for its potential as a neuroprotective agent. Studies have shown that (3-chloro-4-fluorophenyl)(2,3-dimethoxybenzyl)amine is able to protect neurons from oxidative stress-induced damage, which may have implications for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
作用机制
The mechanism of action of (3-chloro-4-fluorophenyl)(2,3-dimethoxybenzyl)amine is not fully understood, but it is thought to involve the reaction of the compound with ROS to produce a fluorescent signal. (3-chloro-4-fluorophenyl)(2,3-dimethoxybenzyl)amine is able to penetrate cell membranes and react with ROS, which are highly reactive molecules that can cause damage to cells and tissues. By reacting with ROS, (3-chloro-4-fluorophenyl)(2,3-dimethoxybenzyl)amine may be able to prevent or mitigate the damage caused by oxidative stress.
Biochemical and Physiological Effects:
(3-chloro-4-fluorophenyl)(2,3-dimethoxybenzyl)amine has been shown to have a number of biochemical and physiological effects, including the ability to protect neurons from oxidative stress-induced damage. In addition, (3-chloro-4-fluorophenyl)(2,3-dimethoxybenzyl)amine has been shown to have anti-inflammatory properties, which may be beneficial in the treatment of inflammatory diseases such as rheumatoid arthritis.
实验室实验的优点和局限性
One of the main advantages of (3-chloro-4-fluorophenyl)(2,3-dimethoxybenzyl)amine is its ability to detect ROS in living cells, which makes it a valuable tool for studying oxidative stress and the role of ROS in various disease states. However, there are also limitations to the use of (3-chloro-4-fluorophenyl)(2,3-dimethoxybenzyl)amine in lab experiments. For example, (3-chloro-4-fluorophenyl)(2,3-dimethoxybenzyl)amine may not be able to detect all types of ROS, and its fluorescent signal may be affected by factors such as pH and temperature.
未来方向
There are a number of future directions for research on (3-chloro-4-fluorophenyl)(2,3-dimethoxybenzyl)amine. One area of interest is the development of new fluorescent probes based on the structure of (3-chloro-4-fluorophenyl)(2,3-dimethoxybenzyl)amine, which may have improved sensitivity and selectivity for detecting ROS. Another area of research is the investigation of the neuroprotective properties of (3-chloro-4-fluorophenyl)(2,3-dimethoxybenzyl)amine and its potential as a therapeutic agent for neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of (3-chloro-4-fluorophenyl)(2,3-dimethoxybenzyl)amine and its effects on cellular processes.
合成方法
The synthesis of (3-chloro-4-fluorophenyl)(2,3-dimethoxybenzyl)amine involves the reaction of 3-chloro-4-fluoroaniline with 2,3-dimethoxybenzaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified through a series of chromatographic techniques to yield pure (3-chloro-4-fluorophenyl)(2,3-dimethoxybenzyl)amine. This synthesis method has been well-established and has been used in numerous studies to produce (3-chloro-4-fluorophenyl)(2,3-dimethoxybenzyl)amine for research purposes.
属性
IUPAC Name |
3-chloro-N-[(2,3-dimethoxyphenyl)methyl]-4-fluoroaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClFNO2/c1-19-14-5-3-4-10(15(14)20-2)9-18-11-6-7-13(17)12(16)8-11/h3-8,18H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHEUPHRSZWVWAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CNC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chloro-4-fluorophenyl)(2,3-dimethoxybenzyl)amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2,2-dimethylpropanoyl)amino]-N-(2-furylmethyl)benzamide](/img/structure/B5730195.png)
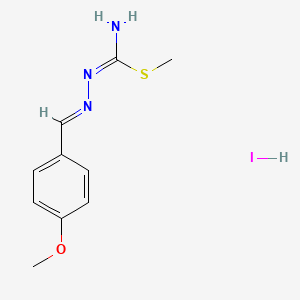
![cyclohexyl 5-[(2-methoxyphenoxy)methyl]-2-furoate](/img/structure/B5730215.png)
![N-{4-[(2,3-dihydro-1H-inden-5-ylamino)methyl]phenyl}acetamide](/img/structure/B5730216.png)
![N-(tert-butyl)-3-[(4-chlorobenzoyl)amino]benzamide](/img/structure/B5730218.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-5-isobutyl-3-isoxazolecarboxamide](/img/structure/B5730227.png)
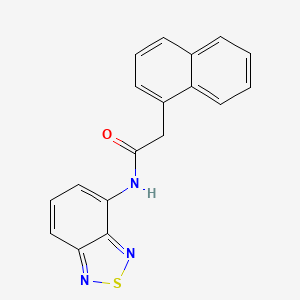
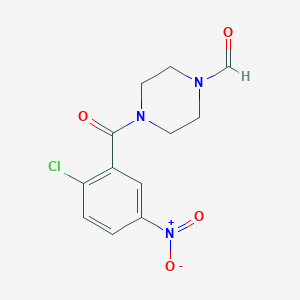
![N-(4-acetylphenyl)-2-[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)thio]acetamide](/img/structure/B5730261.png)
![2-{5-[(mesitylmethyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}phenol](/img/structure/B5730266.png)

![ethyl 4-({[(3-nitrophenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5730285.png)
![N-[2-(4-isobutyryl-1-piperazinyl)ethyl]-2-methylpropanamide](/img/structure/B5730288.png)
